molecular formula C13H8NO4S- B13053401 (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate

Cat. No.: B13053401
M. Wt: 274.27 g/mol
InChI Key: DKEKWOOFTXCHGI-UHFFFAOYSA-M
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Description

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with aminothiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
  • (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino 4-nitrobenzoate
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8NO4S-

Molecular Weight

274.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylideneamino)thiophene-2-carboxylate

InChI

InChI=1S/C13H9NO4S/c15-13(16)12-9(3-4-19-12)14-6-8-1-2-10-11(5-8)18-7-17-10/h1-6H,7H2,(H,15,16)/p-1

InChI Key

DKEKWOOFTXCHGI-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=C(SC=C3)C(=O)[O-]

Origin of Product

United States

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